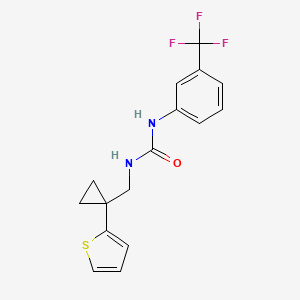![molecular formula C27H28N4O2 B2548158 N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]acetamide CAS No. 1226433-77-7](/img/structure/B2548158.png)
N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]acetamide" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are known for their diverse pharmacological activities, which make them valuable in medicinal chemistry. The compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in these studies.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the formation of the bicyclic quinazolinone core followed by various functionalization reactions. In the first paper, unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines were synthesized by reacting ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines . This suggests that a similar approach could be used to synthesize the compound , with modifications to the starting materials and reaction conditions to incorporate the 2-methylphenyl and 4-methylpiperidinyl groups.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone core, which can be further modified with various substituents. Spectroscopic techniques such as IR, 1H NMR, and mass spectrometry are commonly used to determine the structures of these compounds . These techniques would be essential in confirming the structure of "N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]acetamide" after its synthesis.
Chemical Reactions Analysis
The reactivity of quinazolinone derivatives can be influenced by the substituents attached to the core. Structural effects on reactivity were studied in the first paper, which could provide insights into how the substituents in the compound of interest might affect its reactivity . Additionally, the second paper discusses the synthesis of quinazolinone derivatives that can inhibit methionine synthase, an enzyme overexpressed in certain tumor cells . This indicates that the compound may also have the potential to undergo biochemically relevant reactions, particularly in the context of cancer research.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The third paper describes the synthesis of derivatives with both 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties, which could have unique properties due to the presence of sulfur atoms . While the exact properties of "N-(2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]acetamide" are not provided, similar analytical methods could be applied to determine its properties.
科学的研究の応用
Analgesic and Anti-inflammatory Applications
Quinazolinone derivatives have been investigated for their analgesic and anti-inflammatory properties. For example, Alagarsamy et al. (2015) synthesized a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, demonstrating potent analgesic and anti-inflammatory activities, with some compounds showing comparable or superior efficacy to diclofenac sodium, a standard reference in anti-inflammatory medication Alagarsamy et al., 2015. This suggests potential for similar compounds in treating pain and inflammation.
Antimalarial Activity
Quinazolinone and its derivatives have also shown promise in antimalarial studies. Werbel et al. (1986) discussed the synthesis and antimalarial activity of certain quinazoline derivatives, highlighting their efficacy against resistant strains of Plasmodium berghei, a rodent malaria parasite Werbel et al., 1986. The research demonstrates the potential for quinazolinone derivatives in developing new antimalarial agents.
Antitumor Activity
Research on quinazolinone derivatives has extended into anticancer applications. Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, some of which exhibited significant in vitro antitumor activity against various cancer cell lines, suggesting a role in cancer therapy Al-Suwaidan et al., 2016.
Antibacterial Activity
Quinazolinone derivatives have been explored for their antibacterial properties. Studies, such as the one conducted by Singh et al. (2010), have synthesized and evaluated the antibacterial activity of quinazolinone-based compounds, providing insights into their potential use as antimicrobial agents Singh et al., 2010.
特性
IUPAC Name |
4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]-6-ethoxyquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-2-33-23-7-8-25-24(15-23)26(22(16-28)17-29-25)30-12-10-20(11-13-30)27(32)31-14-9-19-5-3-4-6-21(19)18-31/h3-8,15,17,20H,2,9-14,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHUQMZKJXIFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide](/img/structure/B2548080.png)
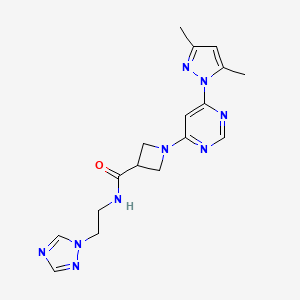

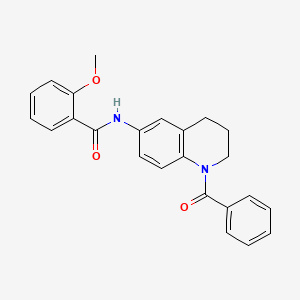
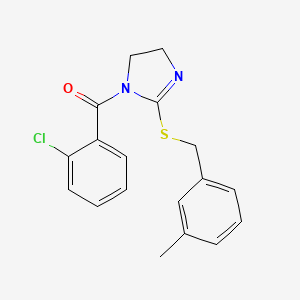
![7-chloro-N-(3,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)
![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)
![3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B2548088.png)
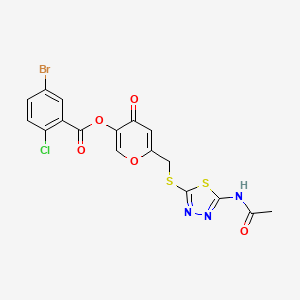
![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/no-structure.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)

